molecular formula C19H29N3O3 B2529933 4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 899991-78-7

4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No. B2529933
CAS RN: 899991-78-7
M. Wt: 347.459
InChI Key: KKAIRCYFWKVUNT-UHFFFAOYSA-N
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Description

The compound 4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a derivative of 4-substituted 2,4-dioxobutanoic acids. These types of compounds have been studied for their potential as inhibitors of glycolic acid oxidase, an enzyme involved in metabolic pathways. The related compounds synthesized in the studies have shown potent inhibitory activity, with some having an I50 value as low as 6 X 10(-8)M, indicating their strong affinity for the target enzyme .

Synthesis Analysis

The synthesis of related 4-substituted 2,4-dioxobutanoic acids involves the introduction of lipophilic substituents to enhance the inhibitory effect on glycolic acid oxidase. Although the specific synthesis of 4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions, including ring-opening reactions of anhydrides with amines .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been characterized using techniques such as FT-IR, 1H NMR, and UV-Vis spectroscopy. Single-crystal X-ray diffraction has been employed to determine the crystal structure, revealing a triclinic unit cell with specific dimensions and angles. The presence of intermolecular hydrogen bonds contributes to the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of 4-substituted 2,4-dioxobutanoic acids is influenced by the presence of the 4-substituent, which can participate in various chemical reactions. The compounds can form hydrogen bonds, as indicated by the N–H…O and O–H…O interactions observed in the crystal structure of a related compound. These interactions can affect the solubility, reactivity, and overall chemical behavior of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-substituted 2,4-dioxobutanoic acids, including 4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, are characterized by their thermal stability and absorption properties. Thermal analysis techniques such as TGA and DTA have been used to assess the stability of these compounds. Additionally, UV-Vis spectrophotometry has been utilized to determine the wavelength of maximum absorption, which is an important property for understanding the electronic structure and potential biological activity of the compound .

Scientific Research Applications

Molecular Docking and Biological Activity

Molecular docking studies of butanoic acid derivatives, including those with similar structures to the compound , reveal their significance in bonding interactions, suggesting potential inhibitory effects on specific biological targets. For instance, derivatives have been identified for their role in inhibiting Placenta growth factor (PIGF-1), indicating their pharmacological relevance and potential biological activities. This suggests that compounds structurally related to "4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid" may also exhibit notable biological properties worthy of further investigation (Vanasundari et al., 2018).

Spectroscopic and Structural Investigations

Vibrational spectroscopy, including FT-IR and FT-Raman, alongside theoretical DFT approach calculations, have been utilized to explore the structural and electronic properties of compounds similar to "4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid." Such studies contribute to understanding the stability, reactivity, and nonlinear optical properties of these molecules. The observed stability and charge delocalization within the molecule, as analyzed through Natural Bond Orbital (NBO) analysis, highlight the compound's potential as nonlinear optical materials, further suggesting avenues for material science applications (Rahul Raju et al., 2015).

Supramolecular Studies

Supramolecular studies, supported by vibrational spectroscopy and X-ray diffraction, have been applied to chloramphenicol derivatives with structural similarities to the compound . These studies delve into the crystal structure, identifying significant homomeric synthons through conventional and non-conventional hydrogen bonds. Such insights are vital for understanding the molecular interactions and stability, which could be relevant for designing new pharmaceuticals and understanding the compound's behavior in biological systems (Fernandes et al., 2017).

Synthesis and Characterization

The synthesis and characterization of new surfactants containing a benzene ring, achieved through novel copper catalyzed cross-coupling reactions, illustrate the versatility of compounds structurally related to "4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid" in material science. These surfactants form unusual premicellar aggregations, indicating potential applications in creating novel materials with specific desired properties (Chen et al., 2013).

properties

IUPAC Name

4-(4-butylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-3-4-5-15-6-8-16(9-7-15)20-18(23)14-17(19(24)25)22-12-10-21(2)11-13-22/h6-9,17H,3-5,10-14H2,1-2H3,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAIRCYFWKVUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

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